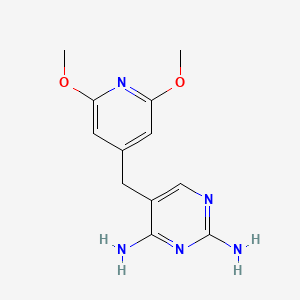
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives. These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- typically involves a multi-step process. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine, followed by nucleophilic substitution, iodination, Suzuki reaction, and deprotection . The reaction conditions often involve the use of solvents like methanol and reagents such as sodium methylate, guanidine salts, and organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The compound reacts with various reagents under specific conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organoboron reagents in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate metabolic pathway. By inhibiting DHFR, the compound disrupts the synthesis of purines, pyrimidines, and other essential biomolecules, leading to the death of the target organism .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: An antibacterial drug with a similar 2,4-diaminopyrimidine core.
Pyrimethamine: An anti-malarial drug with a similar structure.
Methotrexate: An anticancer drug with a folate-like structure.
Uniqueness
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- is unique due to its specific side chains that enhance its selectivity and hydrophobicity, making it a promising lead compound for further optimization in drug development .
Propiedades
Número CAS |
65873-57-6 |
|---|---|
Fórmula molecular |
C12H15N5O2 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
5-[(2,6-dimethoxypyridin-4-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-7(5-10(16-9)19-2)3-8-6-15-12(14)17-11(8)13/h4-6H,3H2,1-2H3,(H4,13,14,15,17) |
Clave InChI |
IEACCMAATFZFEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)OC)CC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


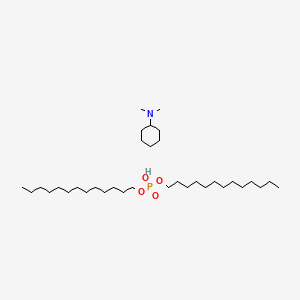




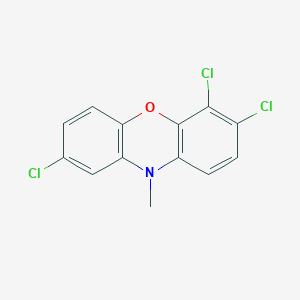
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
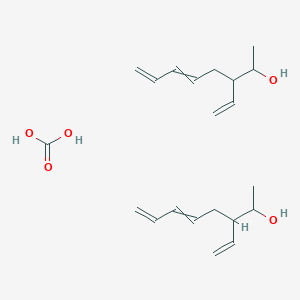

![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)

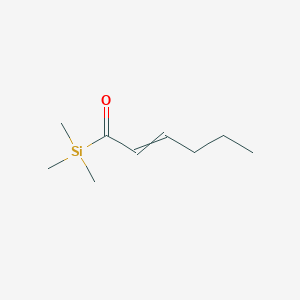
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

